molecular formula C22H22ClN3O5 B1679619 Propaquizafop CAS No. 111479-05-1

Propaquizafop

Cat. No.: B1679619
CAS No.: 111479-05-1
M. Wt: 443.9 g/mol
InChI Key: FROBCXTULYFHEJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Propaquizafop, also known as Shogun, primarily targets the enzyme Acetyl-CoA Carboxylase (ACCase) in plants . ACCase plays a crucial role in fatty acid biosynthesis, a vital process for plant growth and development .

Mode of Action

This compound acts as an inhibitor of ACCase . By binding to this enzyme, it prevents the synthesis of fatty acids, thereby disrupting the normal growth and development of the plant . This interaction leads to the death of the plant, making this compound an effective herbicide.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the fatty acid biosynthesis pathway . ACCase, the enzyme inhibited by this compound, catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, a critical step in fatty acid biosynthesis . By inhibiting ACCase, this compound disrupts this pathway, leading to a deficiency in essential fatty acids and ultimately causing plant death.

Pharmacokinetics

It is known that this compound is a systemic herbicide, indicating that it is absorbed and distributed within the plant to exert its herbicidal effect .

Result of Action

The primary result of this compound’s action is the death of the plant. By inhibiting ACCase and disrupting fatty acid biosynthesis, this compound causes a deficiency in essential fatty acids. This deficiency impairs the normal growth and development of the plant, ultimately leading to plant death .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the herbicide’s effectiveness can be affected by the presence of other plants, the type of soil, and weather conditions . .

Biochemical Analysis

Biochemical Properties

Propaquizafop interacts with the enzyme acetyl-CoA carboxylase (ACCase), which plays a crucial role in fatty acid synthesis . The herbicide acts as an inhibitor of ACCase, disrupting the normal biochemical reactions within the plant . This interaction with ACCase is the primary mode of action of this compound .

Cellular Effects

This compound affects various types of cells, primarily those of unwanted grasses and weeds . It influences cell function by inhibiting the ACCase enzyme, which disrupts fatty acid synthesis, a vital process for cell growth and division . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the ACCase enzyme, inhibiting its function . This binding interaction disrupts the enzyme’s ability to catalyze the production of malonyl-CoA, a key molecule in fatty acid synthesis . This inhibition leads to a decrease in fatty acid production, affecting cell growth and division .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . The persistence of this compound was studied in two different soils under controlled laboratory simulated conditions . This compound was found to follow first-order kinetics, with half-life values ranging from 25.29-27.63 days .

Dosage Effects in Animal Models

While specific studies on dosage effects of this compound in animal models are limited, the European Food Safety Authority concluded that the long-term and short-term intake of residues occurring in food from the existing uses of this compound is unlikely to present a risk to consumer health .

Metabolic Pathways

This compound is involved in the metabolic pathway of fatty acid synthesis . By inhibiting the ACCase enzyme, this compound disrupts this pathway, leading to a decrease in the production of fatty acids .

Transport and Distribution

It is known that this compound is a systemic herbicide, meaning it is absorbed and translocated within the plant .

Subcellular Localization

As a systemic herbicide, it is likely to be distributed throughout the plant cells

Chemical Reactions Analysis

Propaquizafop undergoes several types of chemical reactions, including:

Common reagents used in these reactions include water for hydrolysis and various oxidizing or reducing agents for other reactions. The major products formed from these reactions are quizalofop and other related metabolites .

Properties

IUPAC Name

2-(propan-2-ylideneamino)oxyethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O5/c1-14(2)26-29-11-10-28-22(27)15(3)30-17-5-7-18(8-6-17)31-21-13-24-20-12-16(23)4-9-19(20)25-21/h4-9,12-13,15H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROBCXTULYFHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCCON=C(C)C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name PROPAQUIZAFOP
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1271
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10869544
Record name 2-((2-Propanylideneamino)oxy)ethyl 2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

COLOURLESS-TO-BROWN CRYSTALS.
Record name PROPAQUIZAFOP
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1271
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Solubility in water, g/100ml at 20 °C: 0.06 (very poor)
Record name PROPAQUIZAFOP
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1271
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

Relative density (water = 1): 1.3
Record name PROPAQUIZAFOP
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1271
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

Vapor pressure at 20 °C: negligible
Record name PROPAQUIZAFOP
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1271
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

CAS No.

117422-09-0, 111479-05-1
Record name 2-((2-Propanylideneamino)oxy)ethyl 2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]-, 2-[[(1-methylethylidene)amino]oxy]ethyl ester, (2R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.415
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-isopropylideneaminooxyethyl (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPAQUIZAFOP
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1271
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

62-64 °C
Record name PROPAQUIZAFOP
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1271
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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